molecular formula C15H20BrNO5 B1363409 Boc-5-bromo-2-methoxy-D-phenylalanine CAS No. 261380-17-0

Boc-5-bromo-2-methoxy-D-phenylalanine

Cat. No.: B1363409
CAS No.: 261380-17-0
M. Wt: 374.23 g/mol
InChI Key: YRKQEACMEPBJKP-LLVKDONJSA-N
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Description

Boc-5-bromo-2-methoxy-D-phenylalanine: is a modified amino acid derivative used primarily in proteomics research. It is characterized by the presence of a bromine atom and a methoxy group on the phenylalanine backbone, along with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C15H20BrNO5 , and its molecular weight is 374.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Boc-5-bromo-2-methoxy-D-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylalanine derivatives.

    Deprotection Reactions: The primary product is 5-bromo-2-methoxy-D-phenylalanine, with the Boc group removed.

Scientific Research Applications

Peptide Synthesis

Boc-5-bromo-2-methoxy-D-phenylalanine serves as a crucial building block in the synthesis of peptides. Its unique structure facilitates the introduction of bromine, allowing for further chemical modifications necessary for developing peptide-based drugs .

Proteomics Research

In proteomics, this compound is utilized to study protein folding, stability, and interactions. Its properties enable researchers to probe the structural dynamics of proteins in various environments, providing insights into their functional mechanisms .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors. For example, modifications to similar compounds have shown significant inhibition against enzymes involved in cancer cell proliferation. This suggests potential applications in cancer therapy through targeted enzyme inhibition.

Therapeutic Development

The compound plays a role in developing new therapeutic agents by modifying peptide sequences to create drugs targeting specific diseases, including cancer and neurological disorders . Its ability to enhance binding affinity to target proteins is particularly valuable in drug design.

Bioconjugation Processes

The bromine atom in this compound can be utilized in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This is essential for creating targeted drug delivery systems and improving therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Protein Interaction Studies : Research utilizing this compound has demonstrated its effectiveness in probing protein interactions, leading to advancements in understanding protein behavior under various conditions.
  • Therapeutic Applications : Studies have shown that modifications involving this compound can lead to the development of novel compounds targeting specific biological pathways, enhancing treatment efficacy for diseases such as cancer and neurodegenerative disorders .
  • Enzyme Inhibition Research : Investigations into its derivatives have revealed potential as enzyme inhibitors, particularly against enzymes implicated in cancer progression.

Mechanism of Action

The mechanism of action of Boc-5-bromo-2-methoxy-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the molecules. The Boc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

    Boc-5-bromo-D-phenylalanine: Similar structure but lacks the methoxy group.

    Boc-2-methoxy-D-phenylalanine: Similar structure but lacks the bromine atom.

    Boc-5-bromo-2-methoxy-L-phenylalanine: The L-enantiomer of Boc-5-bromo-2-methoxy-D-phenylalanine.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds .

Biological Activity

Boc-5-bromo-2-methoxy-D-phenylalanine is a modified amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₅H₂₀BrNO₅
  • Molecular Weight : 374.23 g/mol
  • Functional Groups : A bromine atom at the 5-position and a methoxy group at the 2-position of the phenylalanine backbone, with a tert-butoxycarbonyl (Boc) protecting group at the amino terminus.

This structure allows for significant interactions within biological systems, influencing protein structure and function.

The biological activity of this compound primarily involves its incorporation into peptides and proteins. The bromine and methoxy groups can participate in various interactions, such as:

  • Hydrogen Bonding : Enhancing binding affinity to target proteins.
  • Hydrophobic Interactions : Affecting the overall conformation and stability of peptides.

Additionally, the Boc group serves as a protective mechanism during synthesis, preventing unwanted reactions at the amino group, which is crucial for maintaining the integrity of peptide synthesis processes.

1. Protein Structure Studies

This compound is utilized in proteomics to study protein folding, stability, and interactions. Its unique properties allow researchers to probe the structural dynamics of proteins in various environments.

2. Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors. For instance, studies have shown that modifications to similar compounds can yield significant inhibition against specific enzymes involved in cancer cell proliferation .

3. Therapeutic Development

The compound plays a role in developing new therapeutic agents. Its ability to modify peptide sequences makes it valuable for creating peptide-based drugs targeting specific diseases, including cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Investigated its role as a building block in peptide synthesis, demonstrating its utility in stabilizing peptide structures.
Reported on its potential as an enzyme inhibitor with implications for cancer treatment, showing IC50 values in micromolar ranges against specific targets.
Explored structure–activity relationships (SAR) indicating that variations in substitution patterns significantly affect biological potency.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from other related compounds:

Compound NameKey FeaturesBiological Activity
Boc-5-bromo-D-phenylalanineD-enantiomerDifferent activity profile due to stereochemistry
Boc-2-methoxy-D-phenylalanineLacks bromineReduced reactivity compared to brominated analogs
Boc-DL-threonineDifferent side chainVariability in pharmacological properties

The unique combination of bromine and methoxy groups in this compound imparts distinct chemical reactivity and biological properties not found in other similar compounds .

Properties

IUPAC Name

(2R)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQEACMEPBJKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164185
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-17-0
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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